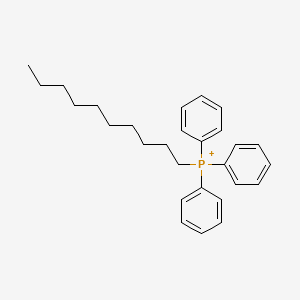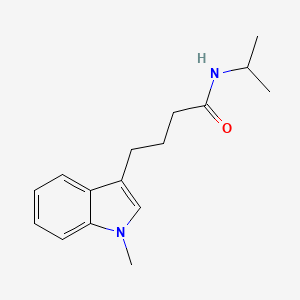
1,3-Dideazaadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dideazaadenosine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural and functional properties. Unlike adenine, which has nitrogen atoms at positions 1 and 3, this compound lacks these nitrogen atoms, which significantly alters its chemical behavior and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dideazaadenosine typically involves the selective reduction of nitro groups and subsequent glycosylation. One common method includes the reduction of a nitro precursor using reagents such as palladium on carbon (Pd/C) under hydrogen atmosphere . The glycosylation step often employs protected ribose derivatives to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, the purification process often involves high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dideazaadenosine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly uses hydrogenation with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety, often using alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C under hydrogen atmosphere or LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dideazaadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
1,3-Dideazaadenosine exerts its effects primarily by inhibiting specific enzymes. For instance, it inhibits aminoacyl-tRNA synthetases by mimicking the natural substrates of these enzymes, thereby blocking protein synthesis . Additionally, it can interfere with nucleic acid metabolism by incorporating into RNA or DNA, leading to chain termination or faulty replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Deazaadenosine: Lacks the nitrogen at position 3 but retains the nitrogen at position 1.
1-Deazaadenosine: Lacks the nitrogen at position 1 but retains the nitrogen at position 3.
7-Deazaadenosine (Tubercidin): Lacks the nitrogen at position 7 and is known for its potent biological activity.
Uniqueness
1,3-Dideazaadenosine is unique because it lacks nitrogen atoms at both positions 1 and 3, which significantly alters its chemical and biological properties compared to other deazaadenosines. This dual modification allows it to interact differently with enzymes and nucleic acids, making it a valuable tool in biochemical research .
Eigenschaften
CAS-Nummer |
20649-47-2 |
|---|---|
Molekularformel |
C12H15N3O4 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(4-aminobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N3O4/c13-6-2-1-3-7-9(6)14-5-15(7)12-11(18)10(17)8(4-16)19-12/h1-3,5,8,10-12,16-18H,4,13H2/t8-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
DFNBVHDKNMLJFQ-HJQYOEGKSA-N |
SMILES |
C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Isomerische SMILES |
C1=CC(=C2C(=C1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Synonyme |
1,3-dideazaadenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)











![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)

